Ganglioside GM3

Angiogenesis VEGFR-2 Endothelial Cells

Substituting GM3 with GM1, GM2, or GD3 introduces uncontrolled variables in angiogenesis and insulin signaling studies-only GM3 directly binds the VEGFR-2 extracellular domain to suppress VEGF-driven angiogenesis, a mechanism absent in all other gangliosides. • VEGFR-2 Antagonism: Inhibits HUVEC proliferation and migration at 20 μM via VEGFR2/Akt phosphorylation blockade. Indispensable for screening anti-angiogenic drug candidates and tumor microenvironment studies. • Insulin Resistance Modeling: Uniquely dissociates the IR-Caveolin-1 complex from lipid microdomains, recapitulating TNF-α- and hyperglycemia-induced insulin signaling defects in adipocyte assays. • PDGF Pathway Dissection: Blocks PDGF signaling downstream of the receptor without affecting ligand binding, enabling clean separation of receptor-level vs. post-receptor events. ≥98% purity, lyophilized powder. Ships on dry ice; store at -20°C.

Molecular Formula C65H118N2O21
Molecular Weight 1263.6 g/mol
CAS No. 54827-14-4
Cat. No. B593064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanglioside GM3
CAS54827-14-4
SynonymsHematoside; Sialosyllactosylceramide
Molecular FormulaC65H118N2O21
Molecular Weight1263.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+]
InChIInChI=1S/C65H118N2O21/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-52(75)67-46(47(72)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2)44-83-62-57(79)56(78)59(51(43-70)85-62)86-63-58(80)61(55(77)50(42-69)84-63)88-65(64(81)82)40-48(73)53(66-45(3)71)60(87-65)54(76)49(74)41-68/h18-19,36,38,46-51,53-63,68-70,72-74,76-80H,4-17,20-35,37,39-44H2,1-3H3,(H,66,71)(H,67,75)(H,81,82)/b19-18-,38-36+/t46-,47+,48-,49+,50+,51+,53+,54+,55-,56+,57+,58+,59+,60+,61-,62+,63-,65-/m0/s1
InChIKeyPFJKOHUKELZMLE-VEUXDRLPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:1 mgPurity:98+%Physical solid

Ganglioside GM3 (CAS 54827-14-4) Structure and Procurement Baseline for Research Use


Ganglioside GM3 (Monosialoganglioside GM3) is the simplest and most abundant ganglioside in non-neuronal mammalian cell membranes, serving as the common biosynthetic precursor for nearly all complex ganglio-series gangliosides [1]. Structurally, it comprises a ceramide lipid anchor linked to a carbohydrate chain (Glc-Gal) bearing a single sialic acid residue, distinguishing it from multi-sialylated or more complex glycosylated analogs [2]. Its expression and metabolism are tightly regulated by GM3 synthase (ST3GAL5), positioning GM3 as a critical modulator of growth factor receptor signaling, membrane microdomain organization, and cellular homeostasis [3].

Why Ganglioside GM3 Cannot Be Substituted with GM1, GD3, or Other Analogs in Critical Experiments


Ganglioside GM3 exhibits structurally determined, quantifiable functional divergence from closely related analogs such as GM1, GM2, and GD3. These differences arise from the number of sialic acid residues (one in GM3 vs. multiple in others) and the extent of carbohydrate chain complexity, which directly dictate receptor binding specificity, membrane organization, and downstream signaling outcomes [1]. For instance, GM3 uniquely inhibits VEGF/VEGFR-2 signaling by directly binding the receptor's extracellular domain, a mechanism not observed with GD1a or other gangliosides [2]. Similarly, GM3 operates through a distinct, downstream mechanism in inhibiting PDGF signaling compared to GM1 and GM2, which act at the receptor-ligand binding step [3]. Substituting GM3 with any other ganglioside introduces uncontrolled variables in experimental models of angiogenesis, insulin resistance, neurite outgrowth, and viral attachment, rendering data non-comparable and compromising reproducibility in both basic research and translational studies [4].

Quantitative Comparative Evidence for Ganglioside GM3 Differentiation


GM3 Exhibits a Unique Mechanism of VEGFR-2 Inhibition: Direct Extracellular Domain Binding Not Observed with GD1a

GM3 inhibits VEGFR-2 signaling through a direct interaction with the receptor's extracellular domain, blocking VEGF binding and receptor dimerization, a mechanism not shared by GD1a. GM3 enrichment in human umbilical vein endothelial cell (HUVEC) membranes reduced VEGF-induced VEGFR-2 phosphorylation and downstream Akt phosphorylation, whereas GD1a exerts opposing pro-angiogenic effects in the same system [1].

Angiogenesis VEGFR-2 Endothelial Cells

GM3 Is the Only Ganglioside Capable of Dissociating the Insulin Receptor-Caveolin-1 Complex in Adipocytes

Among gangliosides, GM3 uniquely induces dissociation of the insulin receptor (IR) from caveolin-1 (Cav1) in adipocyte membrane microdomains. This specific interaction, mapped to a lysine residue just above the transmembrane domain of the IR β-subunit, increases IR mobility and impairs insulin metabolic signaling, a mechanism not reported for GM1, GM2, or GD3 [1].

Insulin Resistance Caveolin-1 Adipocyte Signaling

GM3 Inhibits PDGF-BB Signaling Downstream of Receptor Autophosphorylation, Unlike GM1 and GM2

GM3 suppresses PDGF-BB-induced inositol-1,4,5-trisphosphate (InsP3) formation and cytosolic calcium elevation without affecting PDGF-BB receptor binding or autophosphorylation, a mechanism distinct from GM1 and GM2. In contrast, GM1 and GM2 inhibit PDGF-BB binding with IC50 values of 30 µM and 20 µM, respectively, and block receptor autophosphorylation, whereas GM3 shows no significant effect on ligand binding [1].

PDGF Signaling Vascular Smooth Muscle Receptor Tyrosine Kinase

C18:0 GM3 Ganglioside Attenuates LPS-Induced Dopaminergic Neurotoxicity In Vivo

Pre-treatment with C18:0 GM3 ganglioside in an LPS-induced Parkinson's disease mouse model significantly improved motor coordination and balance, as measured by rotarod and beam-walking tests. Quantitative PET imaging revealed increased striatal dopamine transporter availability, and immunohistochemistry confirmed preservation of tyrosine hydroxylase-positive neurons in the striatum, alongside suppression of pro-inflammatory cytokines IL-1β and TNF-α [1].

Parkinson's Disease Neuroinflammation Dopaminergic Neurons

GM3 Binding to SARS-CoV-2 Spike NTD Is Driven Primarily by Sialic Acid, Unlike GM1's Dual Interaction Mode

Coarse-grained molecular dynamics simulations reveal that GM3 interacts with the SARS-CoV-2 spike N-terminal domain (NTD) almost exclusively via its single sialic acid headgroup. In contrast, GM1 engages NTD through both its sialic acid and an external galactose residue. This difference influences NTD orientation preferences and membrane penetration dynamics, with the 'distributed' NTD orientation exhibiting more negative interaction energies with GM3 [1].

SARS-CoV-2 Spike Protein Viral Attachment

Procurement-Focused Application Scenarios for Ganglioside GM3 in Research and Development


Angiogenesis and Anti-Cancer Drug Discovery Requiring VEGFR-2 Modulation

Based on direct evidence of GM3's unique VEGFR-2 extracellular domain binding and anti-angiogenic activity (Section 3, Evidence Item 1), GM3 is essential for screening VEGFR-2 antagonists, validating anti-angiogenic drug candidates, and studying tumor microenvironment modulation. Substituting with GD1a or other gangliosides yields pro-angiogenic effects that confound results [1].

Insulin Resistance and Metabolic Disease Model Development

GM3 is the only ganglioside demonstrated to dissociate the IR-Cav1 complex (Section 3, Evidence Item 2), a hallmark of adipocyte insulin resistance. It is indispensable for ex vivo adipocyte assays and in vivo metabolic studies aiming to recapitulate or reverse TNF-α- and hyperglycemia-induced insulin signaling defects [2].

Mechanistic Studies of Growth Factor Receptor Crosstalk and Signal Transduction

GM3's unique downstream inhibition of PDGF signaling, without affecting ligand binding (Section 3, Evidence Item 3), makes it the preferred tool for dissecting receptor tyrosine kinase pathways. It enables researchers to separate receptor-level events from post-receptor signaling cascades in vascular smooth muscle and other cell types [3].

Neuroinflammation and Parkinson's Disease Preclinical Research

The in vivo efficacy of C18:0 GM3 in preserving dopaminergic neurons and improving motor function in an LPS-induced PD model (Section 3, Evidence Item 4) supports its use in preclinical studies of neuroinflammatory mechanisms, glial activation, and neuroprotective drug testing. This specific variant provides a validated disease model comparator [4].

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